N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in a variety of research applications, including its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide involves the reaction of benzyl isothiocyanate with 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine in the presence of a base to form the intermediate N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)thiourea. This intermediate is then reacted with hydrazine hydrate to form the final product N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide.
Starting Materials
Benzyl isothiocyanate, 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine, Base, Hydrazine hydrate
Reaction
Step 1: Benzyl isothiocyanate is added to a solution of 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine in the presence of a base., Step 2: The reaction mixture is stirred at room temperature for several hours until completion., Step 3: The resulting N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)thiourea is isolated by filtration and washed with a suitable solvent., Step 4: The N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)thiourea is then added to a solution of hydrazine hydrate in a suitable solvent., Step 5: The reaction mixture is heated under reflux for several hours until completion., Step 6: The final product N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is isolated by filtration and washed with a suitable solvent.
Mechanism Of Action
The mechanism of action of N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation and bacterial growth.
Biochemical And Physiological Effects
Studies have shown that N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide has biochemical and physiological effects. These effects include the inhibition of cancer cell proliferation, induction of apoptosis in cancer cells, and inhibition of bacterial growth.
Advantages And Limitations For Lab Experiments
One advantage of using N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, a limitation of using this compound is its potential toxicity and limited solubility in water.
Future Directions
For research on N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for cancer and bacterial infections. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound.
Scientific Research Applications
N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide has been studied for its potential applications in scientific research. One area of research is its use as a potential anticancer agent. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of research is its potential use as an antimicrobial agent. Studies have shown that this compound has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-benzyl-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c28-19(20-14-15-8-2-1-3-9-15)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h1-3,8-9H,4-7,10-14H2,(H2,20,25,28)(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYGRQCMMEMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NCC3=CC=CC=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.